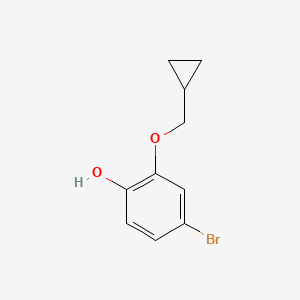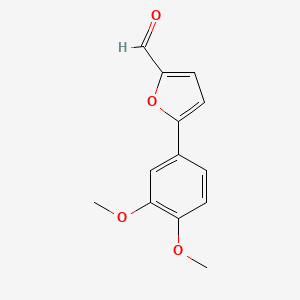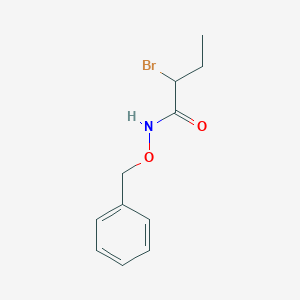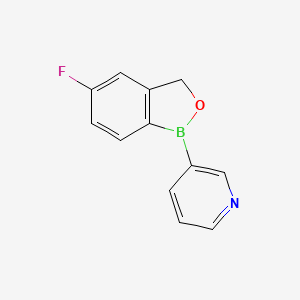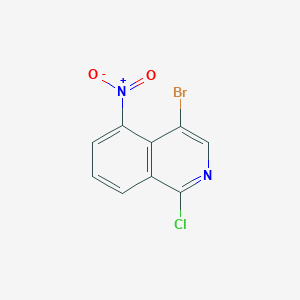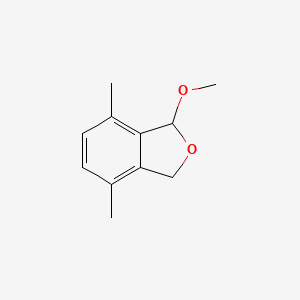
1-methoxy-4,7-dimethyl-1,3-dihydro-2-benzofuran
Descripción general
Descripción
1-methoxy-4,7-dimethyl-1,3-dihydro-2-benzofuran is a chemical compound belonging to the isobenzofuran family Isobenzofurans are known for their high reactivity and versatility in organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-methoxy-4,7-dimethyl-1,3-dihydro-2-benzofuran can be achieved through several methods. One common approach involves the oxidation of indane derivatives in subcritical water using molecular oxygen. This method is environmentally benign and does not require a catalyst . Another method involves the Diels-Alder reaction, where isobenzofurans act as dienes, reacting with various alkenes and alkynes to form the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions under controlled conditions. The use of subcritical water and molecular oxygen is favored due to its eco-friendly nature and high yield .
Análisis De Reacciones Químicas
Types of Reactions: 1-methoxy-4,7-dimethyl-1,3-dihydro-2-benzofuran undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form isobenzofuran-1,3-dione derivatives.
Reduction: Reduction reactions can yield various hydroxy derivatives.
Substitution: The methoxy and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Molecular oxygen and hydrogen peroxide in subcritical water.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Isobenzofuran-1,3-dione derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted isobenzofurans depending on the reagents used.
Aplicaciones Científicas De Investigación
1-methoxy-4,7-dimethyl-1,3-dihydro-2-benzofuran has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-methoxy-4,7-dimethyl-1,3-dihydro-2-benzofuran involves its interaction with various molecular targets. The compound’s methoxy and dimethyl groups play a crucial role in its reactivity and binding affinity. It can undergo oxidation to form reactive intermediates that interact with cellular components, leading to its biological effects .
Comparación Con Compuestos Similares
Isobenzofuran-1,3-dione: A closely related compound with similar reactivity but different substitution patterns.
4,7-Dimethyl-3a,4,7,7a-tetrahydro-isobenzofuran-1,3-dione: Another derivative with distinct chemical properties.
Propiedades
Fórmula molecular |
C11H14O2 |
|---|---|
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
1-methoxy-4,7-dimethyl-1,3-dihydro-2-benzofuran |
InChI |
InChI=1S/C11H14O2/c1-7-4-5-8(2)10-9(7)6-13-11(10)12-3/h4-5,11H,6H2,1-3H3 |
Clave InChI |
BUDSSYVCPZOLIR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2COC(C2=C(C=C1)C)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5,7-Dibutylpyrazolo[1,5-A]pyrimidine](/img/structure/B8627622.png)
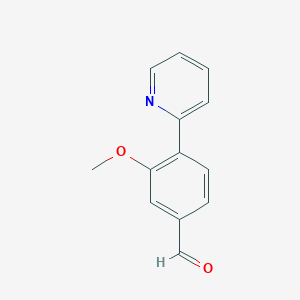
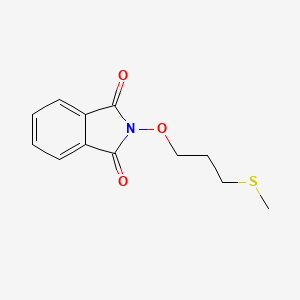
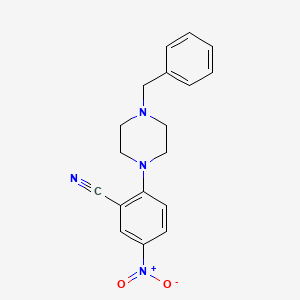
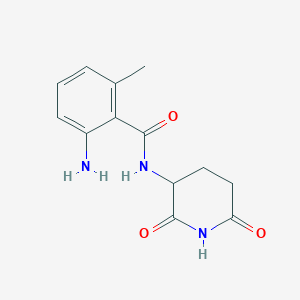
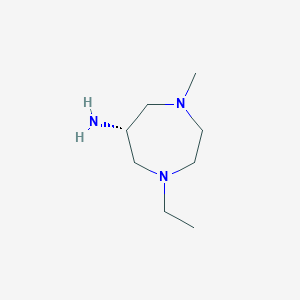
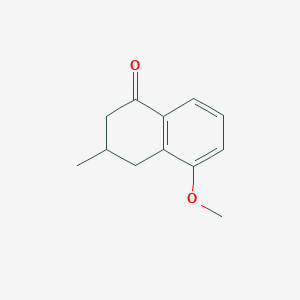

![N''-[4-(3-Cyanophenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B8627691.png)
